

# Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 2-(Allyloxy)aniline

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## Compound of Interest

Compound Name: 2-(Allyloxy)aniline

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These application notes provide a comprehensive overview of the palladium-catalyzed intramolecular cyclization of **2-(allyloxy)aniline** and its derivatives. This reaction, a variation of the Tsuji-Trost allylic amination, is a powerful tool for the synthesis of 2,3-dihydro-1,4-benzoxazine scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.

## Introduction

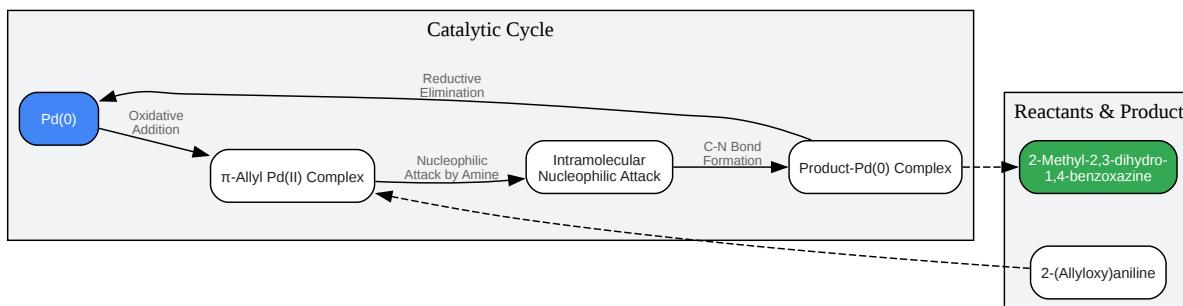
The palladium-catalyzed intramolecular cyclization of **2-(allyloxy)aniline** proceeds via a  $\pi$ -allyl palladium intermediate, leading to the formation of a new C-N bond and subsequent cyclization to yield 2-methyl-2,3-dihydro-1,4-benzoxazine. This transformation offers a direct and efficient route to this important heterocyclic core. The reaction is typically catalyzed by a palladium(0) species, which can be generated *in situ* from a palladium(II) precursor. The choice of ligands, bases, and solvents can significantly influence the efficiency and selectivity of the reaction.

A related and well-documented transformation is the palladium(II)-catalyzed oxidative cyclization of N-allyl-2-aminophenols. In the presence of an oxidant like (diacetoxido)benzene (PIDA), these substrates undergo an alkoxyacyloxylation to form functionalized dihydro-1,4-benzoxazines.<sup>[1][2][3]</sup> This protocol highlights the versatility of palladium catalysis in accessing the benzoxazine core structure.

## Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the palladium-catalyzed intramolecular allylic amination of **2-(allyloxy)aniline** involves the following key steps:

- Oxidative Addition: A Pd(0) catalyst coordinates to the alkene of the allyl group and undergoes oxidative addition, forming a  $\pi$ -allyl Pd(II) complex.
- Nucleophilic Attack: The amine nitrogen of the aniline moiety acts as an intramolecular nucleophile, attacking the  $\pi$ -allyl complex. This typically occurs at the less substituted carbon of the allyl group.
- Reductive Elimination: Reductive elimination from the resulting intermediate regenerates the Pd(0) catalyst and yields the cyclized product, 2-methyl-2,3-dihydro-1,4-benzoxazine.



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**Fig. 1:** Palladium-Catalyzed Intramolecular Cyclization of **2-(Allyloxy)aniline**.

## Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed oxidative cyclization of N-allyl-N-tosyl-2-aminophenol, a close analog of **2-(allyloxy)aniline**, to form a functionalized dihydro-1,4-benzoxazine.[1][2]

Entry	Substrate	Catalyst (mol%)	Oxidant (equiv)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	N-allyl-N-tosyl-2-aminophenol	Pd(OAc) <sub>2</sub> (10)	PIDA (1.2)	CH <sub>3</sub> CN	RT	24	35
2	N-allyl-N-tosyl-2-aminophenol	Pd(OAc) <sub>2</sub> (10)	PIDA (1.2)	DCM	RT	24	20
3	N-allyl-N-tosyl-2-aminophenol	Pd(OAc) <sub>2</sub> (10)	PIDA (1.2)	THF	RT	24	25

PIDA = (Diacetoxyiodo)benzene RT = Room Temperature

## Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Oxidative Cyclization of N-allyl-N-tosyl-2-aminophenol[1][2]

This protocol is adapted from the synthesis of functionalized dihydro-1,4-benzoxazines.

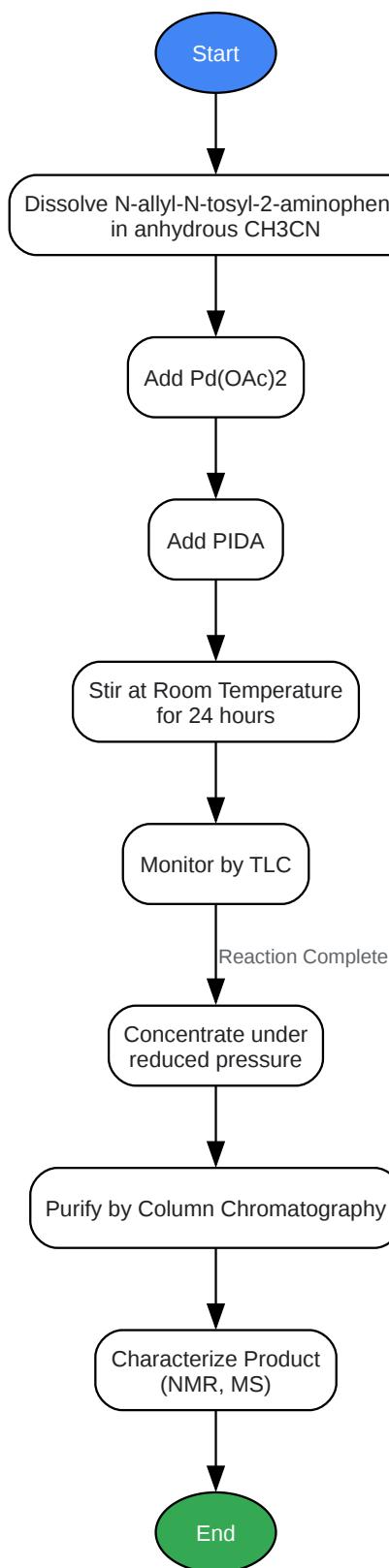
Materials:

- N-allyl-N-tosyl-2-aminophenol
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- (Diacetoxyiodo)benzene (PIDA)
- Acetonitrile (CH<sub>3</sub>CN), anhydrous
- Standard glassware for organic synthesis

- Magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus
- Column chromatography supplies (silica gel, solvents)

**Procedure:**

- To a stirred solution of N-allyl-N-tosyl-2-aminophenol (1.0 equiv) in anhydrous acetonitrile (0.1 M), add palladium(II) acetate (0.10 equiv).
- To this mixture, add (diacetoxyiodo)benzene (1.2 equiv) in one portion.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(acetoxymethyl)-4-tosyl-3,4-dihydro-2H-1,4-benzoxazine.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

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